2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products Formed
Oxidation: 2-(4-Methylphenyl)-2-oxoethyl 3-aminobenzoate
Reduction: 3-nitrobenzoic acid and 2-(4-methylphenyl)-2-oxoethanol
Substitution: Various substituted derivatives of the aromatic ring
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage can also be hydrolyzed, releasing active metabolites that exert their effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitrobenzoate
- Ethyl 3-nitrobenzoate
- 4-Methoxyphenyl 3-nitrobenzoate
- 2-Chlorophenyl 3-nitrobenzoate
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties to the compound
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11-5-7-12(8-6-11)15(18)10-22-16(19)13-3-2-4-14(9-13)17(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYOFHLRAUYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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